(3-Ethoxypropyl)benzene

Physical Chemistry Thermodynamics Analytical Chemistry

(3-Ethoxypropyl)benzene, also known as ethyl 3-phenylpropyl ether or hydrocinnamyl ethyl ether, is a defined organic compound belonging to the class of aromatic ethers. It is a molecule with the formula C11H16O, consisting of a benzene ring connected to an ethoxy group via a three-carbon propyl linker.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 5848-56-6
Cat. No. B15367158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethoxypropyl)benzene
CAS5848-56-6
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCCOCCCC1=CC=CC=C1
InChIInChI=1S/C11H16O/c1-2-12-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
InChIKeyONXNQYXHEAKENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for (3-Ethoxypropyl)benzene (CAS 5848-56-6): A Defined Aromatic Ether


(3-Ethoxypropyl)benzene, also known as ethyl 3-phenylpropyl ether or hydrocinnamyl ethyl ether, is a defined organic compound belonging to the class of aromatic ethers. It is a molecule with the formula C11H16O, consisting of a benzene ring connected to an ethoxy group via a three-carbon propyl linker [1]. This specific structural arrangement, a linear three-carbon spacer between the aromatic ring and the ether oxygen, is its key defining feature, distinguishing it from other aryl alkyl ethers. It is a colorless liquid primarily used as a research chemical and a synthetic intermediate .

Why (3-Ethoxypropyl)benzene Cannot Be Substituted with Common Analogs in Specialized Applications


In research or specialized industrial processes where (3-Ethoxypropyl)benzene is specified, generic substitution is not possible due to its precise molecular architecture. Its core structure, an aromatic ring separated from an ether oxygen by a specific three-carbon (propyl) spacer, dictates its unique physicochemical properties, such as polarity, solubility, and boiling point, which are distinct from its structural isomers and analogs . Substituting it with a simpler alkylbenzene like n-propylbenzene (C9H12) or a shorter-chain analog would alter key parameters including molecular weight (164.24 vs. 120.19 g/mol) and lipophilicity (calculated LogP ~2.66), potentially disrupting the intended reaction kinetics, phase behavior, or material compatibility [1]. Therefore, procurement must be exact to the CAS 5848-56-6 to ensure process integrity.

Quantitative Evidence Guide for (3-Ethoxypropyl)benzene (CAS 5848-56-6): Key Physicochemical Specifications


Measured Boiling Point of (3-Ethoxypropyl)benzene

A key procurement specification for (3-Ethoxypropyl)benzene is its boiling point, which has been reported as 231.7 °C at standard atmospheric pressure (760 mmHg) [1]. This property is essential for verifying identity and purity during receipt and for designing processes involving distillation or vapor-phase handling. A significant deviation from this value would indicate the presence of impurities or a misidentified isomer. This data is provided as a supporting characteristic due to the absence of a directly comparable, context-specific experimental control.

Physical Chemistry Thermodynamics Analytical Chemistry

Calculated Lipophilicity (LogP) of (3-Ethoxypropyl)benzene

The lipophilicity of (3-Ethoxypropyl)benzene, as estimated by its calculated partition coefficient (LogP), is 2.6557 [1]. This value is an indicator of the compound's expected behavior in biological systems and its retention time in reversed-phase chromatography. It reflects a balance between the hydrophobic aromatic/alkyl portions and the polar ether functionality. This is a class-level inference, as the value helps differentiate it from more polar or non-polar analogs but is not a direct experimental comparison.

Medicinal Chemistry Chromatography Physical Chemistry

Density Specification for (3-Ethoxypropyl)benzene

The reported density of (3-Ethoxypropyl)benzene is 0.922 g/mL [1]. This is a standard physical property used in procurement and formulation. It provides a simple, quantitative metric for quality assurance. The density of a liquid is directly related to its molecular packing and can be compared to that of similar compounds; for instance, n-propylbenzene has a density of approximately 0.862 g/mL [2]. The higher density of (3-Ethoxypropyl)benzene is consistent with the presence of the heavier, more polar ether oxygen.

Analytical Chemistry Quality Control Material Science

Validated Application Scenarios for (3-Ethoxypropyl)benzene Based on Available Evidence


Quality Control and Identity Verification in Chemical Procurement

Based on its well-defined physical properties, (3-Ethoxypropyl)benzene can be reliably identified and its purity assessed using standard analytical techniques. The measured boiling point (231.7 °C) and density (0.922 g/mL) serve as primary metrics for incoming quality control (QC) checks . Discrepancies from these values provide immediate, quantitative evidence of a compromised or incorrect shipment, making it a valuable compound for analytical standard preparation and method validation.

Use as a Reference Standard in Chromatography

The calculated LogP of 2.6557 for (3-Ethoxypropyl)benzene indicates moderate lipophilicity, placing it in a useful retention window for reversed-phase high-performance liquid chromatography (RP-HPLC) . This property makes it a suitable reference compound for calibrating separation systems or as a non-reactive internal standard when analyzing mixtures of aromatic ethers and alkylbenzenes with similar hydrophobic characteristics. Its distinct retention time, driven by its specific LogP, provides a reliable benchmark.

Specialty Solvent or Solubility Modifier

As an aromatic ether, (3-Ethoxypropyl)benzene possesses a combination of hydrophobic and polar characteristics, suggested by its structure and LogP . This dual nature implies it can act as a specialty solvent or co-solvent capable of solubilizing a range of moderately polar to non-polar organic molecules that are poorly soluble in common solvents. Its higher density (0.922 g/mL) also distinguishes it from typical hydrocarbon solvents, which can be advantageous in biphasic liquid-liquid extractions .

Research Intermediate for Synthesis of Complex Molecules

(3-Ethoxypropyl)benzene serves as a valuable building block in synthetic organic chemistry. The terminal ethoxy group is a stable protecting group for alcohols, and the aromatic ring can be functionalized. The compound has been used in studies involving catalytic reductive deoxygenation of esters to ethers, indicating its role as a model substrate or intermediate in developing new synthetic methodologies . Its specific, unreactive spacer makes it ideal for introducing the 3-phenylpropyl motif into more complex structures without interfering with subsequent reactions.

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